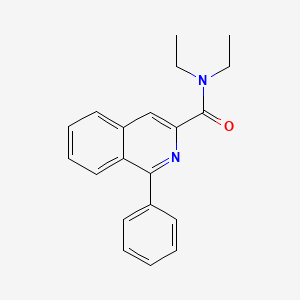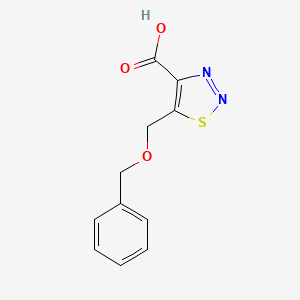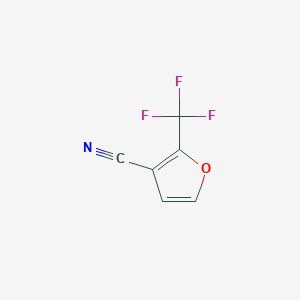
3-Methyl-2,3,4,4a,9,9a-hexahydro-1h-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a hexahydro structure, indicating the presence of six hydrogen atoms added to the carbazole core, enhancing its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the hydrogenation of 3-Methylcarbazole. The process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation without over-reduction or degradation of the carbazole core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of robust catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various carbazole derivatives with altered electronic and steric properties, making them suitable for different applications in materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-donating properties.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic and mechanical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with various molecular targets. In organic electronics, it acts as an electron donor, facilitating charge transport in devices like OLEDs and OPVs. In pharmaceuticals, it interacts with specific enzymes and receptors, modulating biological pathways to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,4a,9,9a-Hexahydro-1H-carbazole: Lacks the methyl group at the 3-position, resulting in different electronic properties.
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Methyl group positioned differently, affecting its reactivity and applications.
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Contains a tolyl group, enhancing its electron-donating ability.
Uniqueness
3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and pharmaceuticals, where precise control over molecular interactions is crucial .
Eigenschaften
CAS-Nummer |
6731-87-9 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,11,13-14H,6-8H2,1H3 |
InChI-Schlüssel |
SODRAWBDYLZLOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)




![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)



![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)

![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
